Cas no 2138524-18-0 (1-Bromo-2-(1-cyclohexylethoxy)cyclohexane)

1-Bromo-2-(1-cyclohexylethoxy)cyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-(1-cyclohexylethoxy)cyclohexane
- EN300-1137239
- 2138524-18-0
- 1-Bromo-2-(1-cyclohexylethoxy)cyclohexane
-
- Inchi: 1S/C14H25BrO/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h11-14H,2-10H2,1H3
- InChI Key: UKDTWYALIKQGMR-UHFFFAOYSA-N
- SMILES: BrC1CCCCC1OC(C)C1CCCCC1
Computed Properties
- Exact Mass: 288.10888g/mol
- Monoisotopic Mass: 288.10888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 5
1-Bromo-2-(1-cyclohexylethoxy)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137239-0.25g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1137239-1.0g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 1g |
$884.0 | 2023-06-09 | ||
Enamine | EN300-1137239-10g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1137239-2.5g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1137239-5.0g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 5g |
$2566.0 | 2023-06-09 | ||
Enamine | EN300-1137239-5g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1137239-0.1g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1137239-1g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1137239-10.0g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 10g |
$3807.0 | 2023-06-09 | ||
Enamine | EN300-1137239-0.05g |
1-bromo-2-(1-cyclohexylethoxy)cyclohexane |
2138524-18-0 | 95% | 0.05g |
$707.0 | 2023-10-26 |
1-Bromo-2-(1-cyclohexylethoxy)cyclohexane Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Kai-Ping Wang,Hsisheng Teng Phys. Chem. Chem. Phys., 2009,11, 9489-9496
Additional information on 1-Bromo-2-(1-cyclohexylethoxy)cyclohexane
Comprehensive Overview of 1-Bromo-2-(1-cyclohexylethoxy)cyclohexane (CAS No. 2138524-18-0)
1-Bromo-2-(1-cyclohexylethoxy)cyclohexane (CAS No. 2138524-18-0) is a structurally complex organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. Its unique molecular architecture, characterized by a cyclohexyl ring system substituted with a bromo group and an ethoxy moiety, positions it as a versatile intermediate for the development of novel chemical entities. The compound’s stereochemistry and functional group diversity make it particularly valuable for constructing biologically active molecules with tailored properties.
The core structure of 1-Bromo-2-(1-cyclohexylethoxy)cyclohexane features two interconnected cyclohexane rings, with the bromine atom at position 1 and the ethoxy group at position 2. This arrangement introduces multiple points of reactivity, enabling selective transformations such as nucleophilic substitution, elimination reactions, and cross-coupling processes. Recent studies have highlighted its utility in palladium-catalyzed C–O bond formation, where the ethoxy group serves as a directing or activating functionality for subsequent derivatization.
Synthetic methodologies for CAS No. 2138524-18-0 typically involve multi-step strategies that emphasize regioselectivity and stereoselectivity. One prominent approach reported in recent literature employs the coupling of bromocyclohexane derivatives with protected glycol ethers under mild reaction conditions. This method ensures high yields while preserving the integrity of sensitive functional groups, a critical factor in pharmaceutical applications where purity is paramount.
In the context of medicinal chemistry, compounds derived from 1-Bromo-2-(1-cyclohexylethoxy)cyclohexane have demonstrated promising pharmacological profiles. For instance, analogs bearing modifications to the bromo or ethoxy substituents have shown activity in preclinical models targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways. These findings underscore the compound’s potential as a scaffold for drug discovery programs focused on metabolic disorders and neurodegenerative diseases.
The physical properties of CAS No. 2138524-18-0, including its solubility profile and thermal stability, are critical parameters influencing its application scope. Experimental data indicate moderate solubility in polar organic solvents such as acetonitrile and tetrahydrofuran, which facilitates its use in solution-phase reactions. Additionally, its relatively high melting point (reported at approximately 65–67 °C) suggests robust structural integrity under standard laboratory conditions.
Environmental sustainability has become a key consideration in modern chemical synthesis, and efforts to optimize the production of CAS No. 2138524-18-0 reflect this trend. Recent advancements include solvent-free protocols utilizing solid-supported reagents and microwave-assisted heating to reduce energy consumption and waste generation. Such innovations align with green chemistry principles while maintaining cost-effectiveness for industrial-scale applications.
Analytical techniques play an essential role in characterizing CAS No. 2138524-18-0. Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its molecular conformation through proton (1H NMR) and carbon (13C NMR) signals, while mass spectrometry confirms molecular weight accuracy to within ±0.5 m/z units. These data are indispensable for quality control processes in both academic research settings and commercial manufacturing environments.
The versatility of CAS No. 2138524-18-0 extends beyond traditional synthetic pathways into emerging areas such as flow chemistry and continuous processing technologies. By integrating this compound into microreactor systems optimized for high-throughput experimentation, researchers can accelerate iterative design cycles required during lead optimization phases of drug development projects.
Economic factors also influence adoption rates across different sectors; however, strategic partnerships between academia-industry stakeholders have helped mitigate supply chain challenges associated with rare intermediates like those derived from CAS No. 2138524-18-0. Collaborative initiatives aimed at improving global accessibility ensure that innovative compounds remain available to support diverse scientific endeavors worldwide.
Ongoing investigations continue to explore new frontiers related to this compound’s reactivity patterns under non-conventional reaction conditions—such as photochemical activation or electrochemical transformations—which may unlock previously unattainable chemical space within target molecule libraries used by pharmaceutical companies seeking next-generation therapeutics.
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